molecular formula C23H20N4O3S B2730262 1-(4-methoxybenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 847184-22-9

1-(4-methoxybenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Katalognummer B2730262
CAS-Nummer: 847184-22-9
Molekulargewicht: 432.5
InChI-Schlüssel: ZFYDTJMJCLPAHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that includes a quinoxaline moiety, a phenylsulfonyl group, and a 4-methoxybenzyl group . Quinoxalines are a class of N-heterocycles present in a variety of natural and synthetic compounds . They are important intermediates in many bioactive compounds .


Synthesis Analysis

Quinoxalines can be synthesized through several methods, including transition metal-catalyzed reactions . The 4-methoxybenzyl group could potentially be introduced through a reaction with 4-methoxybenzyl alcohol .


Chemical Reactions Analysis

Quinoxalines have been used in the synthesis of various bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and more . The 4-methoxybenzyl group could potentially undergo various organic reactions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research has explored the synthesis mechanisms and structural properties of imidazoquinoxaline derivatives. For instance, the Groebke three-component reaction (3CR) has been utilized for synthesizing imidazoquinoxalines, demonstrating their potential in trapping radicals and inhibiting DNA oxidation due to the presence of ferrocenyl groups and hydroxyl moieties which play a significant role in radical scavenging activities (Chen & Liu, 2016). Furthermore, the fluorescence properties of these compounds have been investigated, revealing that specific substituents can significantly affect their fluorescence intensity, thus indicating their potential in fluorescence-based applications (Patinote et al., 2017).

Electrochemical Behavior

The electrochemical characteristics of quinoxaline derivatives, specifically those with alkylated 2-(2′-quinolylbenzimidazole) complexes, have been studied. These complexes exhibit distinct electrochemical behaviors, highlighting their potential in electrocatalysis and as materials for electronic devices (Hanson & Warren, 2018).

Biological and Pharmacological Applications

Imidazoquinoxaline derivatives have been evaluated for various biological and pharmacological activities. They have been identified as selective antagonists for specific receptors, suggesting their utility in developing therapeutic agents for neurological disorders and cancer (Ohmori et al., 1994). Additionally, the allosteric enhancement of agonist binding at human A3 adenosine receptors by imidazoquinoline derivatives showcases their potential in treating hypoxic conditions and brain ischemia (Gao et al., 2002).

Catalysis

Ruthenium(II) complexes containing imidazoquinoxaline derivatives have been developed as efficient catalysts for C-N bond formation using a hydrogen-borrowing strategy. This research underscores their potential in organic synthesis and industrial applications, particularly in the development of pharmaceuticals and agrochemicals (Donthireddy et al., 2020).

Wirkmechanismus

The mechanism of action would depend on the specific application of the compound. Quinoxalines have demonstrated a wide range of physicochemical and biological activities .

Zukünftige Richtungen

Quinoxalines have been the subject of extensive research due to their wide range of applications . Future research may continue to explore novel synthetic strategies and applications for quinoxaline derivatives.

Eigenschaften

IUPAC Name

3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-30-18-13-11-17(12-14-18)15-26-16-27(31(28,29)19-7-3-2-4-8-19)23-22(26)24-20-9-5-6-10-21(20)25-23/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYDTJMJCLPAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxybenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.